molecular formula C11H10N2O B13275622 2-(2-Methylphenyl)-2,3-dihydropyridazin-3-one

2-(2-Methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B13275622
M. Wt: 186.21 g/mol
InChI Key: IXFNXFDKORMOGG-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-2,3-dihydropyridazin-3-one is an organic compound that belongs to the class of pyridazinones. This compound is characterized by a pyridazinone ring substituted with a 2-methylphenyl group. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 2-methylphenylhydrazine with maleic anhydride under reflux conditions to yield the desired pyridazinone compound. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized pyridazinones .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.

    Medicine: Research has shown potential therapeutic applications in treating diseases like cancer and cardiovascular disorders.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2,3-dihydropyridazin-3-one
  • 2-(4-Methylphenyl)-2,3-dihydropyridazin-3-one
  • 2-(2-Chlorophenyl)-2,3-dihydropyridazin-3-one

Uniqueness

2-(2-Methylphenyl)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(2-methylphenyl)pyridazin-3-one

InChI

InChI=1S/C11H10N2O/c1-9-5-2-3-6-10(9)13-11(14)7-4-8-12-13/h2-8H,1H3

InChI Key

IXFNXFDKORMOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=CC=N2

Origin of Product

United States

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